molecular formula C17H16N4O3S2 B5993432 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](phenyl)methanone

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B5993432
M. Wt: 388.5 g/mol
InChI Key: GGJKSUNJZHCJFA-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a piperazine-based methanone derivative featuring a 2,1,3-benzothiadiazole sulfonyl moiety. The phenyl methanone group contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c22-17(13-5-2-1-3-6-13)20-9-11-21(12-10-20)26(23,24)15-8-4-7-14-16(15)19-25-18-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJKSUNJZHCJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid. The resulting benzothiadiazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

The next step involves the nucleophilic substitution reaction between the sulfonylated benzothiadiazole and piperazine. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. Finally, the phenylmethanone group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone has potential applications as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can engage in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 2: Heterocyclic Influence on Pharmacological Activity

Compound Heterocycle Biological Activity
Thiazole derivative 297 Thiazole Anticholinesterase (AChE/BChE)
Benzimidazole derivative 7 Benzimidazole Dual H1/H4 receptor ligand
Target Compound Benzothiadiazole Not reported

Biological Activity

The compound 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

Structural Representation

The compound features a piperazine ring substituted with a benzothiadiazole moiety and a phenylmethanone group, which contributes to its diverse biological properties.

Antifungal Activity

Recent studies have indicated that compounds similar to the one exhibit significant antifungal properties. For instance, derivatives of benzothiadiazole have been shown to inhibit succinate dehydrogenase (SDH), a critical enzyme in fungal metabolism. This inhibition can lead to reduced fungal growth and increased efficacy compared to traditional fungicides.

Table 1: Antifungal Activity of Benzothiadiazole Derivatives

CompoundTarget OrganismEC50 (μg/mL)Comparison to Control
Compound IgCercospora arachidicola< 2Superior
Compound ImRhizoctonia solani10Comparable

Plant Growth Promotion

In addition to antifungal properties, compounds containing the benzothiadiazole moiety have been found to stimulate plant growth. For example, studies show that these compounds can enhance nitrate reductase activity in plants, leading to increased biomass and improved growth metrics in species such as Arabidopsis thaliana.

The biological activity of benzothiadiazole derivatives is primarily attributed to their ability to interact with specific enzymes and receptors within target organisms. Molecular simulations suggest that hydrophobic interactions play a significant role in the binding affinity of these compounds to their targets.

Study 1: Antifungal Efficacy of Benzothiadiazole Derivatives

A recent publication highlighted the synthesis and testing of various benzothiadiazole derivatives against multiple fungal strains. The study found that certain derivatives exhibited EC50 values below 10 μg/mL against key pathogens, outperforming established fungicides.

Study 2: Effects on Plant Growth

Another investigation focused on the impact of benzothiadiazole derivatives on plant growth parameters. The results indicated a marked increase in biomass and root length when treated with these compounds compared to untreated controls.

Q & A

Q. How to predict in vivo toxicity using in silico models?

  • Methodology : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., sulfonyl groups). ADMET properties (e.g., CYP450 inhibition) are modeled using SwissADME. Validate predictions with zebrafish embryo toxicity assays .

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